17-Isoaldosterone

Beschreibung

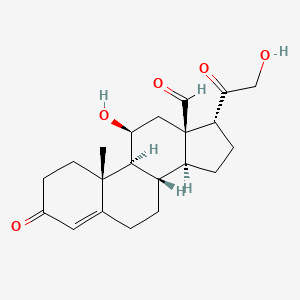

17-Isoaldosterone is a structural isomer of aldosterone, a critical mineralocorticoid hormone involved in electrolyte balance and blood pressure regulation. The term "17-iso" denotes the stereochemical inversion at the C17 position of the steroid nucleus (Figure 1). This minor structural alteration significantly impacts its biochemical behavior, including metabolism, receptor affinity, and biological activity.

Eigenschaften

CAS-Nummer |

13479-36-2 |

|---|---|

Molekularformel |

C21H28O5 |

Molekulargewicht |

360.45 |

IUPAC-Name |

(8S,9S,10R,11S,13R,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde |

InChI |

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16-,17-,19+,20-,21+/m0/s1 |

InChI-Schlüssel |

PQSUYGKTWSAVDQ-CWZKNBAESA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Metabolic Differences

17-Isoaldosterone’s key distinction lies in its C17 configuration, which prevents A-ring reduction (a metabolic step catalyzed by 5α/β-reductases). This contrasts with aldosterone, which undergoes rapid hepatic reduction to form tetrahydroaldosterone (THAldo), its major metabolite. A seminal 1967 study compared their metabolism in humans (Table 1) :

| Parameter | Aldosterone (IV) | Aldosterone (Oral) | This compound (IV) | This compound (Oral) |

|---|---|---|---|---|

| % Dose as parent compound* | 7.3 ± 0.4 | 5.4 ± 0.5 | 35 ± 3 | 53 ± 4 |

| % Dose as THAldo/analogue | 35 ± 5 | 39 ± 4 | <5 | <5 |

| Neutral extract radioactivity | 0.21 ± 0.04 | 0.017 ± 0.003 | 0.20 ± 0.02 | 0.38 ± 0.18 |

*Recovered from urine after 48 hours. THAldo = tetrahydroaldosterone.

Key findings:

- Slower hepatic clearance : this compound resists A-ring reduction, leading to higher urinary recovery of the parent compound.

- Conjugation pathway : this compound primarily forms acid-labile conjugates (e.g., 18-glucuronide) instead of glucuronidated metabolites like THAldo.

Comparison with Other Isomeric Steroids

Isomeric steroids, such as hydroxyprogesterone (OHP) derivatives (e.g., 11α-OHP, 16α-OHP), demonstrate similar structure-activity relationships (Table 2) :

| Compound | Key Structural Feature | Biological Impact |

|---|---|---|

| 11α-OHP | 11α-hydroxyl group | Reduced progesterone receptor affinity; inactive as a progestin. |

| 16α-OHP | 16α-hydroxyl group | Alters metabolism; associated with estrogenic activity in pregnancy. |

| This compound | C17 stereochemical inversion | Blocks A-ring reduction, abolishes MR activation, and shifts conjugation pathways. |

These examples underscore how minor structural changes, particularly hydroxylation or stereochemical shifts, profoundly alter steroid function.

Pharmacokinetic Implications

The resistance of this compound to hepatic reduction extends its half-life compared to aldosterone. However, its lack of MR activation limits therapeutic utility. By contrast, synthetic MR agonists (e.g., fludrocortisone) retain the C17 configuration of aldosterone and exhibit prolonged activity due to chemical stabilization rather than metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.